Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20437372
InChI: InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-5(2)10-13-7(6)9-3/h9H,4H2,1-3H3
SMILES:
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

CAS No.:

Cat. No.: VC20437372

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate -

Specification

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name ethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
Standard InChI InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-5(2)10-13-7(6)9-3/h9H,4H2,1-3H3
Standard InChI Key BJWBKTJNPCNWQV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SN=C1C)NC

Introduction

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a heterocyclic organic compound belonging to the isothiazole class. Isothiazoles are five-membered rings containing sulfur and nitrogen atoms, known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This specific compound features an ethyl ester group, a methyl group, and a methylamino substituent, which may influence its pharmacological profile.

Synthesis and Preparation

The synthesis of Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate can be approached using several synthetic strategies. These pathways often require careful control of reaction conditions, such as temperature and pH, to maximize yield and purity. Advanced techniques like chromatography may be employed for purification.

Chemical Reactions and Reactivity

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate can participate in various chemical reactions typical for isothiazoles. The reactivity of this compound largely depends on the electronic characteristics imparted by the substituents on the isothiazole ring.

Reaction TypeDescription
OxidationCan be oxidized to form corresponding oxazoles or other derivatives.
ReductionCan be reduced to form more saturated heterocycles.
SubstitutionCan undergo electrophilic and nucleophilic substitution reactions.

Biological Activity and Applications

Isothiazoles, including Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate, have potential applications in medicinal chemistry due to their diverse biological activities. These compounds can interact with biological targets such as enzymes or receptors, suggesting therapeutic applications.

Biological ActivityDescription
AntimicrobialPotential activity against various pathogens.
AnticancerMay inhibit cancer cell proliferation through interaction with specific targets.
AntifungalExhibits activity against fungal infections.

Comparison with Similar Compounds

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate can be compared with other isothiazole derivatives, such as Ethyl 5-amino-3-methylisothiazole-4-carboxylate, which shares similar structural features but differs in biological activity due to structural differences .

CompoundMolecular FormulaKey Features
Ethyl 5-amino-3-methylisothiazole-4-carboxylateC7H10N2O2SDifferent amino substitution affecting reactivity and biological activity.
Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylateC8H12N2O2SFeatures a methylamino group influencing its pharmacological profile.

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